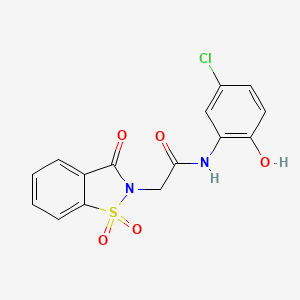

N-(5-chloro-2-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O5S/c16-9-5-6-12(19)11(7-9)17-14(20)8-18-15(21)10-3-1-2-4-13(10)24(18,22)23/h1-7,19H,8H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZFYECKAFUETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including antimicrobial properties, antioxidant effects, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a chloro-substituted phenolic group. Its chemical formula is , with a molecular weight of approximately 319.73 g/mol. The presence of the chloro and hydroxy groups is critical for its biological activity.

Antimicrobial Activity

In Vitro Studies : A series of studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, research indicated that derivatives with similar structural features showed significant activity against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus, as well as fungal pathogens like Candida albicans .

Case Study : In one study, a set of synthesized compounds was screened for their antimycobacterial activity. The results showed that several compounds exhibited activity comparable to established antibiotics such as isoniazid and ciprofloxacin. This suggests that the compound may serve as a lead for the development of new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays.

DPPH Radical Scavenging Assay : The compound demonstrated significant radical scavenging ability in the DPPH assay, indicating its potential as an antioxidant agent. Compounds with similar structures have shown up to 88% scavenging efficiency compared to standard antioxidants like ascorbic acid .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxy group | Enhances antimicrobial and antioxidant activity |

| Chloro substituent | Increases lipophilicity and may improve cell membrane penetration |

| Benzothiazole moiety | Contributes to overall biological efficacy |

Research indicates that modifications in the substituents on the aromatic rings can significantly alter the biological activities of similar compounds. For example, the introduction of different alkyl groups can lead to variations in potency against specific pathogens .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Crystallographic Properties

Key Observations :

- Substituent Effects: The position of hydroxyl/chloro groups on the aryl ring (e.g., 4-OH vs. 5-Cl-2-OH) alters molecular planarity and hydrogen-bonding networks. For SCP-1, the 4-hydroxyphenyl group results in a dihedral angle of 84.9° with the benzothiazole ring, facilitating π-stacking interactions (3.929–3.943 Å) .

- Functional Group Modifications: Replacing the acetamide with an ester group (e.g., propan-2-yl ester) eliminates hydrogen-bond donor capacity (N–H), weakening intermolecular interactions .

Table 2: Pharmacokinetic and Bioactivity Data

Key Observations :

- Pharmacokinetics: SCP-1 exhibits a shorter elimination half-life and higher clearance than acetaminophen, suggesting reduced risk of cumulative toxicity . The target compound’s chloro and hydroxyl groups may further modulate metabolic stability.

- Biological Activity : Adamantane-containing analogues demonstrate potent enzyme inhibition (e.g., Sortase A IC₅₀ = 6.2 µM), highlighting the role of bulky substituents in targeting bacterial virulence factors . Nitazoxanide derivatives with fluorinated aryl groups show efficacy against anaerobic pathogens via pyruvate:ferredoxin oxidoreductase (PFOR) inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.